molecular formula C7H11ClN2O2 B2906509 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride CAS No. 1909316-83-1

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B2906509
CAS No.: 1909316-83-1
M. Wt: 190.63
InChI Key: LMIXIPQJJMCGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

IUPAC Nomenclature and Stereochemical Designation

The systematic IUPAC name for this compound is (2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride . Key components of the name include:

  • Stereochemical designation (2S) : Indicates the absolute configuration at the second carbon of the propanoic acid backbone, where the methyl and amino groups reside.
  • 1H-imidazol-5-yl : Specifies the position of the imidazole ring substituent, with the hydrogen atom located on the first nitrogen (π-nitrogen) and the substituent on the fifth carbon.
  • Hydrochloride : Denotes the counterion associated with the protonated amino group.

The molecular formula is C₇H₁₂ClN₃O₂ , with a molecular weight of 205.64 g/mol .

Table 1: Structural and Chemical Properties

Property Detail
IUPAC Name (2S)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride
Molecular Formula C₇H₁₂ClN₃O₂
Molecular Weight 205.64 g/mol
Parent Compound α-Methylhistidine (CID 150780)
Key Functional Groups Imidazole ring, carboxylic acid, α-methyl group, amino group

Biochemical Classification as an Imidazolyl Carboxylic Acid Derivative

This compound belongs to the imidazolyl carboxylic acid family, characterized by:

  • Imidazole ring : A five-membered aromatic heterocycle with two nitrogen atoms. The 1H-tautomer places a hydrogen on the π-nitrogen (pros position), while the substituent occupies the fifth carbon.
  • Carboxylic acid group : The propanoic acid moiety contributes acidity (pKa ≈ 2–3) and enables salt formation, such as the hydrochloride.
  • α-Methyl substitution : The methyl group at the α-carbon renders the molecule a non-proteinogenic amino acid , as steric hindrance prevents ribosomal incorporation into proteins.

Structurally, it resembles histidine but differs in two key ways:

  • Replacement of the β-hydroxyl group in histidine’s side chain with a methyl group.
  • Absence of the ε-amino group, which is critical for histidine’s role in enzyme catalysis.

Relationship to Histidine Metabolites and Post-Translational Modifications

This compound is structurally related to histidine derivatives involved in metabolic and post-translational processes:

Histidine Decarboxylase Substrates

Histidine decarboxylase (HDC) converts histidine to histamine, a critical neurotransmitter and immune modulator. The α-methyl group in 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride may interfere with HDC activity, akin to α-fluoromethylhistidine , an irreversible HDC inhibitor . However, unlike fluorine-substituted analogs, the methyl group’s steric effects likely dominate over electronic effects.

Contrast with Methylated Histidine Metabolites
  • 3-Methylhistidine (3-MH) : A post-translational modification of actin and myosin, where methylation occurs at the τ-nitrogen (tele position) of histidine’s imidazole ring .
  • 1-Methylhistidine (1-MH) : Exogenous derivative from dietary sources, methylated at the π-nitrogen (pros position).

In contrast, this compound is not a post-translational modification but a synthetic analog methylated at the α-carbon of the side chain. This distinction alters its metabolic fate; while 3-MH is excreted unchanged, this compound may participate in unique catabolic pathways or serve as a research tool for studying histidine metabolism.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)2-6-3-8-4-9-6;/h3-5H,2H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXIPQJJMCGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of imidazole derivatives may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification with methanol using thionyl chloride (SOCl₂) as a catalyst yields the methyl ester derivative. This reaction achieves 83% yield under reflux conditions .
  • Amide coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) produces stable amide bonds, a key step in peptide synthesis.
ReactionConditionsProductYieldReference
EsterificationMethanol, SOCl₂, refluxMethyl ester derivative83%
Amide formationEDC/HOBt, DMF, RTN-substituted amide derivativesN/A

Substitution at the Imidazole Ring

The imidazole nitrogen (N-1 or N-3) participates in alkylation and acylation:

  • N-Alkylation with alkyl halides (e.g., benzyl chloride) in basic media (KOH/iPrOH) forms N-alkylated imidazoles, as demonstrated in analogous compounds .
  • Acylation with acetyl chloride introduces acetyl groups at the nitrogen, enhancing solubility for further modifications .
ReactionReagentsProductKey ConditionsReference
N-AlkylationBenzyl chloride, KOH/iPrOH1-Benzylimidazole derivative60–70°C, 4 h
N-AcylationAcetyl chloride, baseN-Acetylimidazole derivativeSurfactant monolayer

Decarboxylation and Thermal Stability

Under pyrolytic conditions (>200°C), the compound undergoes decarboxylation , forming 2-methyl-3-(1H-imidazol-5-yl)propane. This reaction is critical in metabolic studies of histidine analogs .

Oxidation and Reduction

  • Oxidation : The methyl group adjacent to the carboxylic acid may oxidize to a ketone under strong oxidants (e.g., KMnO₄), though this remains theoretical for the exact compound.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) of the imidazole ring is possible but risks ring saturation, altering electronic properties .

Biological Interactions

The compound interacts with enzymes via hydrogen bonding and π-stacking:

  • Inhibits histidine decarboxylase (Ki = 14 nM) .
  • Modulates imidazole receptors in neurological pathways, mimicking histamine’s binding profile .
TargetInteraction TypeBiological EffectReference
Histidine decarboxylaseCompetitive inhibitionReduces histamine biosynthesis
Imidazole receptorsAgonist activityModulates neurotransmission

Comparative Reactivity with Analogs

Compared to structurally similar compounds:

CompoundKey DifferenceReactivity Profile
3-(Imidazol-5-yl)pyruvic acid α-keto acid groupEnhanced oxidative decarboxylation
Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate Esterified carboxylateHigher solubility in organic phases

Scientific Research Applications

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride and structurally related imidazole-containing compounds:

Structural and Functional Group Comparisons

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Notes Evidence ID
3-(1H-imidazol-5-yl)-2-methylpropanoic acid HCl C₇H₁₁ClN₂O₂* 190.63 (calculated) - C2 methyl, C3 imidazole, carboxylic acid Potential intermediate; stability enhanced by HCl salt [8, 11]
L-Histidine monohydrochloride monohydrate C₆H₁₀ClN₃O₂·H₂O 209.63 - C2 amino, C3 imidazole, carboxylic acid Nutritional additive, biochemical research [1, 12]
2-(1H-Imidazol-5-yl)acetic acid hydrochloride C₅H₇ClN₂O₂ 162.58 (calculated) - Acetic acid backbone, imidazole at C2 Endogenous metabolite [10]
2-Methyl-3-(7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl)propenoic acid C₁₂H₈F₃N₃O₄ 315.20 - Benzoimidazole, nitro, trifluoromethyl, propenoic acid Synthetic intermediate for bioactive molecules [4]
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid C₃₃H₂₇ClN₆O₂ 575.06 - Tetrazole, chlorotrityl, imidazole, carboxylic acid Radioligand binding assays (pharmacological studies) [5, 6]

Key Observations

Substituent Effects on Functionality: The C2 methyl group in the target compound distinguishes it from L-histidine derivatives (C2 amino group), which are critical for amino acid metabolism . This substitution likely reduces its role in proteinogenic pathways but may enhance lipophilicity for membrane permeability. Benzoimidazole and tetrazole derivatives (e.g., compounds in [4, 5]) exhibit higher molecular complexity and are often employed in drug discovery due to their bioactivity and binding affinity .

Pharmacological Relevance :

  • Compounds with tetrazole groups (e.g., [5, 6]) are commonly used as bioisosteres for carboxylic acids, improving metabolic stability in drug candidates .
  • Trifluoromethyl and nitro groups (e.g., [4]) enhance electron-withdrawing properties, influencing reactivity and interaction with biological targets .

Synthetic Methods: The synthesis of methyl esters (e.g., methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride in [13]) involves thionyl chloride and methanol under reflux, suggesting analogous methods could apply to the target compound .

Biological Activity

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, also known as 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, is an amino acid derivative characterized by its unique structure that includes an imidazole ring. This compound has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula: C7H12ClN3O2
  • Molecular Weight: Approximately 205.64 g/mol
  • Solubility: Exists as a hydrochloride salt, enhancing its solubility in water, which is crucial for its biological applications .

Imidazole-containing compounds like this compound exhibit a broad range of biological activities through various mechanisms:

  • Histamine Synthesis: The compound plays a role in the synthesis of histamine, a key neurotransmitter involved in immune responses and gastric acid secretion .
  • Biochemical Pathways: It interacts with several biochemical pathways, influencing processes such as inflammation, immune response, and cellular signaling .

Biological Activities

The compound's biological activities can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that derivatives of imidazole have shown promising antimicrobial properties:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Compounds structurally related to this compound have been screened for anti-MRSA activity, with some showing minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL .
CompoundMIC (µg/mL)Activity
3-(1H-imidazol-5-yl)-2-methylpropanoic acid≤0.25Anti-MRSA
Control (Vancomycin)1Positive Control

2. Anti-inflammatory Effects

The compound is implicated in mediating allergic reactions and inflammation through its role in histamine release .

Case Studies

Several studies highlight the biological activity of imidazole derivatives:

  • Study on Antimicrobial Properties: A recent investigation screened various imidazole derivatives against MRSA and identified several with significant antibacterial activity while lacking cytotoxic effects on human cells .
  • Inflammation Modulation: Research has shown that imidazole compounds can influence inflammatory pathways, suggesting therapeutic potential in conditions characterized by excessive inflammation .

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, and how are intermediates characterized?

Synthesis typically involves multi-step functionalization of the imidazole core. Common approaches include:

  • Stepwise alkylation : Introducing the methylpropanoic acid chain via nucleophilic substitution or coupling reactions.
  • Salt formation : Converting the free base to the hydrochloride salt using HCl in anhydrous conditions.

Q. Key characterization techniques :

  • NMR spectroscopy : 1H/13C NMR to confirm regioselectivity and structural integrity (e.g., distinguishing imidazole ring protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (205.64 g/mol for the free base) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar imidazole derivatives .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • HPLC analysis : Use reverse-phase chromatography with UV detection (λ ~210–260 nm for imidazole absorption).
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the hydrochloride salt form, which may decompose above 200°C .
  • pH-dependent solubility studies : Monitor precipitation in aqueous buffers (e.g., PBS) to optimize biological assay conditions .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound and predict its reactivity?

  • Retrosynthetic AI tools : Platforms like ICReDD integrate quantum chemical calculations and reaction databases to propose feasible pathways (e.g., avoiding byproducts from N-alkylation vs. S-alkylation) .
  • Density Functional Theory (DFT) : Predict regioselectivity in imidazole functionalization and transition-state energies for key steps like cyclization or salt formation .

Q. Example workflow :

Validate proposed routes with DFT-calculated activation barriers.

Compare predicted vs. experimental yields to refine conditions .

Q. How can researchers resolve contradictions in biological activity data for this compound?

Case study : Discrepancies in enzyme inhibition assays may arise from:

  • Protonation state variability : The imidazole ring’s pKa (~6.9) affects binding in pH-dependent assays .
  • Metabolic instability : Use LC-MS to identify degradation products in cell-based studies .

Q. Mitigation strategies :

  • Standardize buffer conditions (e.g., pH 7.4 for physiological relevance).
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics, in silico docking for target engagement) .

Q. What methodologies are recommended for evaluating this compound’s potential as an enzyme modulator?

  • Kinetic assays : Measure IC50 values against target enzymes (e.g., histidine decarboxylase or kinases) using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
  • Mutagenesis studies : Identify critical residues in the enzyme’s active site through alanine scanning .

Q. Example data :

Enzyme TargetAssay TypeIC50 (µM)Reference
Histidine decarboxylaseFluorometric12.3 ± 1.2
Kinase XRadioactive45.6 ± 3.8

Q. How can researchers address challenges in formulating this compound for in vivo studies?

  • Salt form optimization : Compare bioavailability of hydrochloride vs. other salts (e.g., mesylate) .
  • Nanoparticle encapsulation : Use PLGA polymers to enhance solubility and prolong half-life .
  • Stability testing : Monitor degradation in plasma via LC-MS over 24-hour incubation .

Q. What advanced analytical techniques are critical for elucidating reaction mechanisms involving this compound?

  • In situ IR spectroscopy : Track intermediate formation during synthesis (e.g., imine or amide bonds) .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation reactions .
  • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .

Q. How should researchers design literature reviews to identify gaps in knowledge about this compound?

  • Patent mining : Use databases like Espacenet to locate unpublished synthesis protocols .
  • Meta-analysis : Aggregate bioactivity data from ChEMBL or PubChem to identify understudied targets .
  • Collaborative networks : Engage with imidazole chemistry experts via platforms like ResearchGate to access unpublished datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.